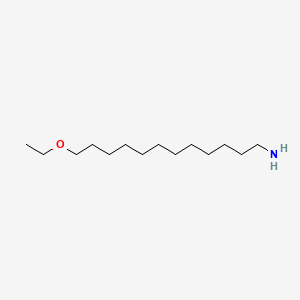
12-Ethoxydodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12-Ethoxydodecan-1-amine is generally synthesized through the reaction of dodecylamine with ethoxylating agents such as ethylene oxide. The reaction typically proceeds by blowing ethylene oxide through the amine at elevated temperatures (around 180°C) and under 1-2 bar of pressure, with potassium hydroxide serving as a catalyst . This process is highly exothermic and requires careful control to avoid thermal runaway .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves continuous feeding of dodecylamine and ethylene oxide into a reactor, maintaining the reaction conditions to ensure consistent product quality. The resulting product is then purified and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
12-Ethoxydodecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylated group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ethoxylated amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethoxylated amines.
Applications De Recherche Scientifique
12-Ethoxydodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Widely used in the paint and dye industry as a dispersant, in industrial cleaning agents, and in petroleum processing as an emulsifier
Mécanisme D'action
The primary mechanism of action of amines, C12-18-alkyl, ethoxylated is its ability to reduce surface tension, making it easier for liquids to penetrate into other substances. This property is due to the ethoxylated group’s ability to interact with both hydrophilic and hydrophobic molecules, allowing it to act as an effective emulsifier and wetting agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alcohol Ethoxylates: These are similar in structure but are derived from alcohols instead of amines.
Ethoxylated Fatty Acids: These compounds have similar surfactant properties but are derived from fatty acids.
Ethoxylated Phenols: These are used in similar applications but have different chemical properties due to the phenol group
Uniqueness
12-Ethoxydodecan-1-amine is unique due to its combination of amine and ethoxylated groups, providing both basicity and surfactant properties. This makes it particularly effective in applications requiring both emulsification and pH adjustment .
Propriétés
Numéro CAS |
72968-37-7 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
12-ethoxydodecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h2-15H2,1H3 |
Clé InChI |
CPDAIPKBTBUVDV-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCN |
SMILES canonique |
CCOCCCCCCCCCCCCN |
Key on ui other cas no. |
72968-37-7 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


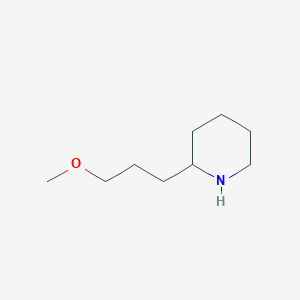
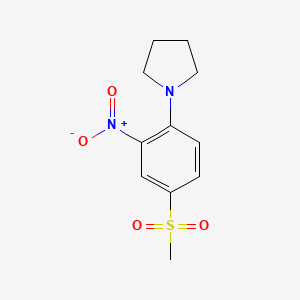


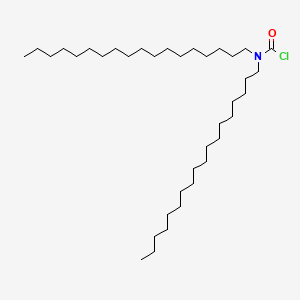
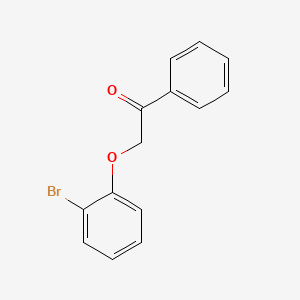
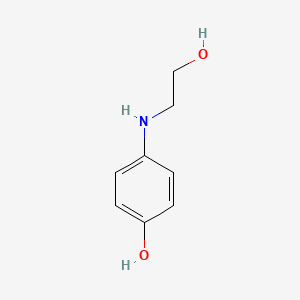
![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
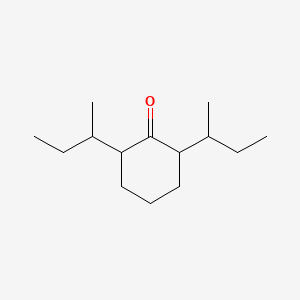


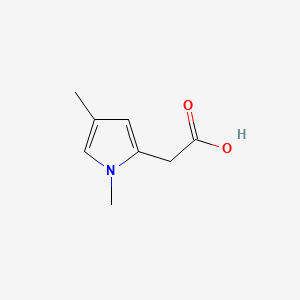

![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)
